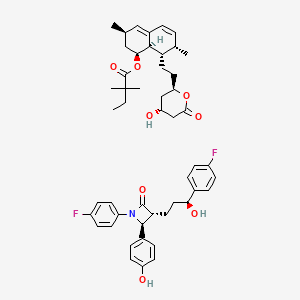

Vytorin

描述

属性

CAS 编号 |

444313-53-5 |

|---|---|

分子式 |

C49H59F2NO8 |

分子量 |

828 g/mol |

IUPAC 名称 |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate;(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C25H38O5.C24H21F2NO3/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19;25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3;1-12,21-23,28-29H,13-14H2/t15-,16-,18+,19+,20-,21-,23-;21-,22+,23-/m01/s1 |

InChI 键 |

PNAMDJVUJCJOIX-IUNFJCKHSA-N |

SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

手性 SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C.C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O |

规范 SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

其他CAS编号 |

444313-53-5 |

同义词 |

Combination, Ezetimibe-Simvastatin Combination, Ezetimibe-Simvastatin Drug Drug Combination, Ezetimibe-Simvastatin Ezetimibe Simvastatin Combination Ezetimibe Simvastatin Drug Combination ezetimibe, simvastatin drug combination ezetimibe-simvastatin combination Ezetimibe-Simvastatin Drug Combination Inegy Vytorin |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Vytorin (Ezetimibe/Simvastatin) in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the dual inhibitory mechanism of Vytorin, a lipid-lowering agent that combines ezetimibe and simvastatin. It details the distinct and complementary pathways through which this compound modulates lipid metabolism, supported by quantitative data from key clinical trials and descriptions of foundational experimental protocols.

Introduction: A Dual-Pronged Approach to Cholesterol Reduction

Plasma cholesterol is derived from two primary sources: intestinal absorption of dietary and biliary cholesterol, and endogenous synthesis, predominantly in the liver.[1] this compound (ezetimibe/simvastatin) is a combination therapy designed to target both of these sources simultaneously.[1][2] It consists of two active components:

-

Ezetimibe : A cholesterol absorption inhibitor that selectively targets the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine.[3][4][5]

-

Simvastatin : A member of the statin class of drugs that inhibits HMG-CoA reductase, the rate-limiting enzyme in hepatic cholesterol biosynthesis.[6][7][8]

By combining these two agents with complementary mechanisms, this compound provides a potent and effective strategy for reducing elevated levels of total cholesterol, low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (Apo B), and triglycerides (TG), while increasing high-density lipoprotein cholesterol (HDL-C).[1]

Ezetimibe: Inhibition of Cholesterol Absorption

Ezetimibe's primary action is to lower cholesterol by preventing its absorption from the small intestine.[9] This mechanism is distinct from other classes of cholesterol-lowering compounds.[5]

Molecular Target: Niemann-Pick C1-Like 1 (NPC1L1) Protein

The specific molecular target of ezetimibe is the NPC1L1 protein, a transmembrane protein located at the brush border of enterocytes in the small intestine.[3][5] NPC1L1 is essential for the uptake of cholesterol and non-cholesterol sterols (phytosterols) from the intestinal lumen.[10][11] Studies in Npc1l1 knockout mice have confirmed its critical role; these mice exhibit a significant reduction in cholesterol absorption, a phenotype mimicked by ezetimibe treatment in wild-type mice.[12]

Signaling and Action Pathway

Ezetimibe binds directly to the NPC1L1 protein.[10][11] This binding prevents the internalization of the NPC1L1/cholesterol complex.[10] Under normal conditions, when cholesterol is present in the intestinal lumen, NPC1L1 facilitates its transport into the enterocyte via a process involving clathrin/AP2-mediated endocytosis.[10][13] Ezetimibe appears to hinder the interaction between the NPC1L1/cholesterol complex and the clathrin/AP2 machinery, thereby blocking the endocytic event.[10][13] This leads to a reduction in the amount of cholesterol delivered to the liver via chylomicrons.[10][14] The resulting depletion of hepatic cholesterol stores leads to a compensatory upregulation of LDL receptors on the surface of hepatocytes, which increases the clearance of LDL-C from the circulation.[4][14]

Caption: Ezetimibe blocks cholesterol absorption by inhibiting the NPC1L1 protein.

Key Experimental Protocols

Protocol 2.3.1: In Vivo Cholesterol Absorption Assay (Mouse Model)

-

Objective: To determine the effect of ezetimibe on intestinal cholesterol absorption in vivo.

-

Methodology:

-

Wild-type and Npc1l1-deficient mice are used.[12]

-

Mice are fasted overnight to ensure an empty gastrointestinal tract.

-

A single oral gavage dose of radiolabeled cholesterol (e.g., [¹⁴C]-cholesterol) mixed with a carrier oil is administered.

-

A separate group of wild-type mice is pre-treated with an oral dose of ezetimibe prior to the radiolabeled cholesterol administration.[12]

-

Blood samples are collected at various time points post-administration.

-

After a set period (e.g., 24 hours), tissues such as the liver and sections of the small intestine are harvested.

-

The amount of radioactivity in plasma, liver, and other tissues is quantified using scintillation counting.

-

Cholesterol absorption is calculated as the percentage of the administered radioactive dose recovered in the plasma and liver.

-

-

Expected Outcome: Ezetimibe-treated wild-type mice and Npc1l1-deficient mice show a significant reduction (~70%) in radiolabeled cholesterol absorption compared to untreated wild-type mice.[12]

Protocol 2.3.2: NPC1L1-Ezetimibe Binding Assay

-

Objective: To demonstrate the direct binding of ezetimibe to the NPC1L1 protein.

-

Methodology:

-

Prepare brush border membrane vesicles (BBMVs) from the small intestines of a suitable animal model or use cell lines engineered to overexpress human NPC1L1.[12]

-

Incubate the membrane preparations with a radiolabeled form of ezetimibe (e.g., [³H]-ezetimibe glucuronide, the active metabolite) at a specified temperature (e.g., 4°C) for a set duration to reach binding equilibrium.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled ezetimibe.

-

The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

-

Expected Outcome: Specific, high-affinity binding of radiolabeled ezetimibe is observed in membranes containing NPC1L1, which is absent in membranes from Npc1l1-deficient sources.[12]

Simvastatin: Inhibition of Cholesterol Synthesis

Simvastatin is a potent inhibitor of endogenous cholesterol production.[6][7] It is administered as an inactive lactone prodrug and is hydrolyzed in the liver to its active β-hydroxyacid form.[1][15]

Molecular Target: HMG-CoA Reductase

Simvastatin's target is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate.[7][16] This is the early, rate-limiting step in the cholesterol biosynthesis pathway.[6][17]

Signaling and Action Pathway

By competitively inhibiting HMG-CoA reductase, simvastatin decreases the hepatic synthesis of cholesterol.[6][15] This intracellular depletion of cholesterol activates a transcription factor known as Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[15] Activated SREBP-2 translocates to the nucleus and upregulates the transcription of the gene encoding the LDL receptor.[15] The resulting increase in the number of LDL receptors on the surface of hepatocytes enhances the uptake and catabolism of LDL-C and its precursors (VLDL) from the bloodstream, thereby lowering plasma LDL-C concentrations.[1][15]

Caption: Simvastatin inhibits the HMG-CoA reductase enzyme in the liver.

Key Experimental Protocols

Protocol 3.3.1: HMG-CoA Reductase Activity Assay (In Vitro)

-

Objective: To measure the inhibitory effect of simvastatin on HMG-CoA reductase activity.

-

Methodology:

-

Isolate liver microsomes, a rich source of HMG-CoA reductase, from a suitable animal model (e.g., rat).

-

Activate the simvastatin prodrug to its active hydroxy acid form via hydrolysis (e.g., with NaOH followed by neutralization).

-

Prepare reaction mixtures containing the microsomal protein, a buffered solution, and cofactors (e.g., NADPH).

-

Add varying concentrations of activated simvastatin to the reaction mixtures and pre-incubate.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, [¹⁴C]-HMG-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an acid (e.g., HCl), which also facilitates the lactonization of the product, mevalonate, to mevalonolactone.

-

The radiolabeled mevalonolactone product is separated from the unreacted substrate using a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The amount of product formed is quantified by scintillation counting.

-

Calculate the enzyme activity and determine the IC₅₀ (the concentration of simvastatin required to inhibit 50% of the enzyme's activity).

-

-

Expected Outcome: Simvastatin will demonstrate a dose-dependent inhibition of HMG-CoA reductase activity, yielding a low nanomolar IC₅₀ value.

This compound: Complementary Dual Inhibition

The combination of ezetimibe and simvastatin in this compound results in a synergistic effect on lipid lowering.[1][11]

-

Ezetimibe reduces the amount of cholesterol absorbed from the intestine, decreasing the cholesterol content in chylomicron remnants that are delivered to the liver.[5]

-

Simvastatin directly inhibits the synthesis of cholesterol within the liver.[1]

The reduction in hepatic cholesterol from both pathways leads to a robust upregulation of LDL receptors and a more significant clearance of LDL-C from the plasma than can be achieved with either agent alone.[1][14]

Caption: this compound's dual mechanism of action in the intestine and liver.

Quantitative Efficacy Data

Clinical trials have demonstrated the superior efficacy of this compound compared to simvastatin monotherapy in lowering LDL-C.

Table 1: Summary of Lipid-Lowering Efficacy from Key Clinical Trials

| Trial | Treatment Group | Baseline LDL-C (mg/dL) | Change in LDL-C | Reference |

| ENHANCE | Simvastatin 80 mg | ~190 | -39% | [18] |

| Ezetimibe/Simvastatin 10/80 mg | ~190 | -56% | [18] | |

| IMPROVE-IT | Simvastatin 40 mg | ~95 | - | [19][20] |

| Ezetimibe/Simvastatin 10/40 mg | ~95 | Additional absolute reduction of 16.5 mg/dL vs. Simvastatin alone | [19] |

Note: The ENHANCE trial enrolled patients with heterozygous familial hypercholesterolemia. The IMPROVE-IT trial enrolled patients who had recently experienced an acute coronary syndrome.

Table 2: Primary Composite Endpoint in the IMPROVE-IT Trial

| Treatment Group | N | Primary Endpoint Event Rate (7-year) | Hazard Ratio (95% CI) | p-value | Reference |

| Simvastatin 40 mg (+ Placebo) | 9,077 | 34.7% | - | - | [20] |

| Ezetimibe/Simvastatin 10/40 mg | 9,067 | 32.7% | 0.936 (0.89-0.99) | 0.016 | [20] |

The primary composite endpoint was cardiovascular death, myocardial infarction, unstable angina requiring rehospitalization, coronary revascularization (≥30 days post-randomization), or nonfatal stroke.[20]

Conclusion

This compound's mechanism of action is a clinically effective, dual-inhibition strategy that targets both the absorption and synthesis of cholesterol. Ezetimibe provides a targeted inhibition of the NPC1L1 transporter in the intestine, while simvastatin provides potent inhibition of HMG-CoA reductase in the liver. This complementary approach results in a more significant reduction in plasma LDL-C levels than is achievable with statin monotherapy alone, providing a valuable therapeutic option for the management of hypercholesterolemia.

References

- 1. mims.com [mims.com]

- 2. Ezetimibe/Simvastatin: a review of its use in the management of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ezetimibe therapy: mechanism of action and clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ezetimibe? [synapse.patsnap.com]

- 5. This compound - Proteopedia, life in 3D [proteopedia.org]

- 6. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Simvastatin? [synapse.patsnap.com]

- 8. Statinal | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Ezetimibe - Wikipedia [en.wikipedia.org]

- 10. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. youtube.com [youtube.com]

- 17. ClinPGx [clinpgx.org]

- 18. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 19. ahajournals.org [ahajournals.org]

- 20. [IMProved Reduction of Outcomes: this compound Efficacy International Trial (studie IMPROVE-IT)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Choreography of Vytorin: A Technical Guide to its Components' Targets

For Immediate Release

A Deep Dive into the Molecular Mechanisms of Ezetimibe and Simvastatin for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the molecular targets of the two active components of Vytorin: ezetimibe and simvastatin. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the drugs' mechanisms of action, quantitative pharmacological data, experimental methodologies, and the signaling pathways they modulate.

Executive Summary

This compound is a lipid-lowering medication that combines two drugs with distinct but complementary mechanisms of action. Ezetimibe inhibits the absorption of cholesterol from the small intestine, while simvastatin blocks the endogenous synthesis of cholesterol in the liver. This dual approach provides a potent strategy for managing hypercholesterolemia. This guide elucidates the specific molecular interactions that underpin the therapeutic effects of these two compounds.

Ezetimibe: Targeting Cholesterol Absorption at the Molecular Level

Ezetimibe's primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1][2][3] NPC1L1 is a sterol transporter located on the brush border membrane of enterocytes in the small intestine and also on the canalicular membrane of hepatocytes.[1][4] It plays a crucial role in the uptake of dietary and biliary cholesterol.

Ezetimibe binds directly to NPC1L1, preventing the internalization of the NPC1L1-cholesterol complex.[5][6] This action effectively blocks the absorption of cholesterol into the enterocytes.[7] Cryo-electron microscopy studies have revealed that ezetimibe binds to a pocket formed by the three luminal domains of NPC1L1, inducing a conformational change that occludes the cholesterol transport tunnel.[4]

Quantitative Data: Ezetimibe-NPC1L1 Interaction

The binding affinity and inhibitory potency of ezetimibe and its glucuronidated metabolite (a more potent form) for NPC1L1 have been characterized across various species.

| Compound | Target | Species | Assay Type | Value | Unit |

| Ezetimibe Glucuronide | NPC1L1 | Wild-Type Mice | Radioligand Binding | 12 | KD (µM) |

| [3H]AS (Ezetimibe analog) | Dog NPC1L1 | Dog | Radioligand Binding | 1.04 ± 0.37 | Kd (nM) |

| [3H]AS (Ezetimibe analog) | Dog NPC1L1-Kv1.1 | Dog | Radioligand Binding | 1.12 ± 0.32 | Kd (nM) |

| PS (Ezetimibe analog) | Dog NPC1L1-Kv1.1 | Dog | Cholesterol Flux | 0.25 ± 0.03 | IC50 (nM) |

| Ezetimibe | Cholesterol Absorption | Human | In vivo | 54% inhibition | % |

| Ezetimibe | LDL-C Reduction | Human | Clinical Trial | 18-20% | % |

| Amide Amino-β-lactam analog 5a | hNPC1L1 | Human | Cholesterol Uptake | 20 | IC50 (µM) |

| Amide Amino-β-lactam analog 5b | hNPC1L1 | Human | Cholesterol Uptake | 18 | IC50 (µM) |

Experimental Protocols

A common method to quantify the binding of ezetimibe to NPC1L1 involves a radioligand binding assay.

-

Membrane Preparation: Brush border membranes from the small intestine of the target species or membranes from cells overexpressing NPC1L1 are prepared.[2]

-

Radioligand: A radiolabeled analog of ezetimibe, such as [3H]AS, is used.[8][9]

-

Incubation: The membranes are incubated with increasing concentrations of the radioligand in the presence or absence of a high concentration of unlabeled ezetimibe (to determine non-specific binding).[10]

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by filtration.

-

Quantification: The radioactivity of the membrane-bound fraction is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (Kd) and maximum binding capacity (Bmax) are determined by fitting the data to a single-site saturation model.[8][10]

References

- 1. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo responsiveness to ezetimibe correlates with niemann-pick C1 like-1 (NPC1L1) binding affinity: Comparison of multiple species NPC1L1 orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. Extracellular loop C of NPC1L1 is important for binding to ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacodynamics of the Ezetimibe/Simvastatin Combination

Executive Summary

The combination of ezetimibe and simvastatin represents a powerful therapeutic strategy for managing hypercholesterolemia by simultaneously targeting two key pathways in cholesterol homeostasis: intestinal absorption and hepatic synthesis. Ezetimibe is a cholesterol absorption inhibitor that potently blocks the Niemann-Pick C1-Like 1 (NPC1L1) protein, while simvastatin, a statin, inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This dual-inhibition mechanism produces a complementary and synergistic effect, resulting in significantly greater reductions in low-density lipoprotein cholesterol (LDL-C) than can be achieved with either agent as a monotherapy.[3][4][5][6] This guide provides a detailed examination of the individual and combined pharmacodynamics of these agents, supported by quantitative data from key clinical studies, detailed experimental methodologies, and pathway visualizations.

Pharmacodynamics of Ezetimibe

Ezetimibe's primary mechanism of action is the inhibition of cholesterol absorption from the small intestine.[7][8] It does not affect the absorption of triglycerides or fat-soluble vitamins.[9]

Mechanism of Action: Targeting NPC1L1

Ezetimibe selectively targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter located on the brush border membrane of enterocytes in the small intestine and also in hepatocytes.[7][10][11] By binding to NPC1L1, ezetimibe prevents the internalization of the NPC1L1/cholesterol complex, thereby blocking the uptake of both dietary and biliary cholesterol into the cells.[12][13][14][15] This reduction in cholesterol delivery to the liver causes a compensatory upregulation of LDL receptors on the surface of hepatocytes.[8][9] The increased number of LDL receptors enhances the clearance of LDL-C from the systemic circulation, leading to a decrease in plasma LDL-C levels, typically by 18-20% with monotherapy.[12][16]

Caption: Ezetimibe's mechanism of action in an intestinal enterocyte.

Pharmacodynamics of Simvastatin

Simvastatin is a member of the statin class of drugs, which are competitive inhibitors of HMG-CoA reductase.[17] It is administered as an inactive lactone prodrug and must be hydrolyzed in the body to its active β-hydroxyacid form.[18][19][20]

Mechanism of Action: Targeting HMG-CoA Reductase

The primary target of simvastatin is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate.[18][21] This is the rate-limiting step in the hepatic cholesterol biosynthesis pathway.[17][22] By inhibiting this enzyme, simvastatin effectively reduces the de novo synthesis of cholesterol in the liver.[23][24] The resulting depletion of intracellular cholesterol pools triggers the upregulation of LDL receptors, which in turn increases the catabolism of plasma LDL-C.[19][20] The target organ for simvastatin is the liver, which is the primary site for both cholesterol synthesis and LDL clearance.[18][22]

Caption: Simvastatin's mechanism of action in a hepatocyte.

Combined Pharmacodynamics and Synergistic Effects

The co-administration of ezetimibe and simvastatin provides a dual-inhibition strategy that addresses both major sources of the body's cholesterol. The mechanisms of action are complementary and result in an additive or synergistic lipid-lowering effect.[2][3][16]

When ezetimibe inhibits cholesterol absorption, the body often responds with a compensatory increase in cholesterol synthesis.[16][25][26] Simvastatin directly counteracts this effect by inhibiting the synthesis pathway.[16] This dual action—blocking absorption while simultaneously blocking the compensatory increase in production—leads to a more profound reduction in LDL-C than is achievable with either drug alone.[4][6] This combined therapy has been shown to be highly effective in helping patients achieve their LDL-C goals.[27]

Caption: The complementary actions of ezetimibe and simvastatin.

Quantitative Data on Lipid-Lowering Efficacy

Clinical trials have consistently demonstrated the superior efficacy of the ezetimibe/simvastatin combination compared to monotherapy. The following tables summarize key quantitative findings from notable studies.

Table 1: Effects on Cholesterol Absorption, Synthesis, and LDL-C Data from a randomized, double-blind, placebo-controlled, four-period crossover study in 41 hypercholesterolemic men. Each treatment period lasted 7 weeks.[6][25]

| Treatment (Daily Dose) | % Change in LDL-C | % Change in Fractional Cholesterol Absorption | % Change in Cholesterol Synthesis |

| Placebo | - | - | - |

| Ezetimibe (10 mg) | -20% | -65% | +109% |

| Simvastatin (20 mg) | -38% | No significant change | -11% |

| Ezetimibe/Simvastatin (10/20 mg) | -55% | -59% | +79% |

| Represents a 14% reduction in synthesis relative to ezetimibe monotherapy, demonstrating simvastatin's counteraction of the compensatory increase.[25] |

Table 2: Additive LDL-C Reduction in Combination Therapy Data from two single-center, randomized, evaluator-blind, parallel-group studies in 82 healthy men with LDL-C ≥130 mg/dL over 14 days.[4][5]

| Treatment (Daily Dose) | Mean % Reduction in LDL-C from Baseline |

| Simvastatin (10 mg) | -35.0% |

| Ezetimibe (10 mg) + Simvastatin (10 mg) | -52.4% |

| Incremental Reduction from Combination | -17.4% |

| Simvastatin (20 mg) | -45.0% (approx.) |

| Ezetimibe (10 mg) + Simvastatin (20 mg) | -63.0% (approx.) |

| Incremental Reduction from Combination | -18.0% |

Table 3: Efficacy of Add-on Therapy in Type 2 Diabetes Patients Data from a multicenter, prospective, randomized, double-blind trial in 108 type 2 diabetic patients on stable simvastatin (40 mg/day) therapy.[27]

| Parameter | Baseline (Simvastatin 40 mg) | After 2 Months (Simvastatin 40 mg + Placebo) | After 2 Months (Simvastatin 40 mg + Ezetimibe 10 mg) |

| LDL-C (mg/dL) | 99 ± 31 | 95 ± 28 | 66 ± 22 |

| Total Cholesterol (mg/dL) | 162 ± 36 | 158 ± 32 | 124 ± 30 |

| Apolipoprotein B (mg/dL) | 83 ± 22 | 81 ± 21 | 64 ± 18 |

| Patients Achieving LDL-C <70 mg/dL | N/A | 17% | 72% |

Experimental Protocols

The pharmacodynamic effects of ezetimibe and simvastatin are evaluated using specific and robust methodologies, primarily in randomized controlled trials (RCTs).

Assessment of Cholesterol Absorption and Synthesis

Direct measurement of cholesterol absorption and synthesis is complex. Therefore, validated surrogate markers in plasma are commonly used.[28]

-

Cholesterol Absorption Markers: The plasma concentrations of plant sterols, such as campesterol and sitosterol , which are absorbed via the same NPC1L1-dependent pathway as cholesterol, serve as reliable markers for the efficiency of intestinal cholesterol absorption.[28][29]

-

Methodology: Plasma sterols are extracted and quantified using gas chromatography-mass spectrometry (GC-MS). Levels are often expressed as a ratio to total cholesterol to normalize for variations in lipoprotein concentrations.[26] A decrease in this ratio indicates inhibition of absorption.

-

-

Cholesterol Synthesis Markers: The plasma concentrations of cholesterol precursors, such as lathosterol and desmosterol , reflect the rate of endogenous cholesterol biosynthesis.[26][28][29]

-

Methodology: Similar to absorption markers, these precursors are quantified by GC-MS. An increase in the lathosterol-to-cholesterol ratio indicates an upregulation of cholesterol synthesis, while a decrease signifies inhibition.[26]

-

Clinical Trial Workflow Example

A typical experimental design to evaluate the pharmacodynamics of the ezetimibe/simvastatin combination follows a structured workflow, often employing a randomized, double-blind, placebo-controlled, crossover, or parallel-group design.[25][27]

Caption: A generalized workflow for a parallel-group clinical trial.

Conclusion

The pharmacodynamic profile of the ezetimibe/simvastatin combination is a clear example of rational drug design, leveraging a dual-mechanism approach to achieve superior LDL-C lowering. By inhibiting both intestinal cholesterol absorption via NPC1L1 and hepatic cholesterol synthesis via HMG-CoA reductase, the combination effectively addresses the two primary sources of cholesterol in the body. This complementary action not only leads to additive reductions in LDL-C but also mitigates the compensatory mechanisms that can limit the efficacy of monotherapy. The robust quantitative data from numerous clinical trials confirm the potent and consistent lipid-modifying effects of this combination, establishing it as a cornerstone therapy for high-risk patients requiring significant LDL-C reduction.

References

- 1. Ezetimibe and simvastatin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. Pharmacology and pharmacokinetics of ezetimibe and simvastatin for dyslipidemia [wisdomlib.org]

- 3. Synergistic effect of simvastatin and ezetimibe on lipid and pro-inflammatory profiles in pre-diabetic subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic interaction between the new selective cholesterol absorption inhibitor ezetimibe and simvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic interaction between the new selective cholesterol absorption inhibitor ezetimibe and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Changes in cholesterol absorption and cholesterol synthesis caused by ezetimibe and/or simvastatin in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ezetimibe - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Ezetimibe? [synapse.patsnap.com]

- 9. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ezetimibe therapy: mechanism of action and clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 13. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactome | NPC1L1 binds ezetimibe [reactome.org]

- 15. researchgate.net [researchgate.net]

- 16. New Insights on Simvastatin and Ezetimibe in a Single Tablet | ECR Journal [ecrjournal.com]

- 17. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

- 19. Mechanism of action and biological profile of HMG CoA reductase inhibitors. A new therapeutic alternative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. droracle.ai [droracle.ai]

- 21. What is the mechanism of Simvastatin? [synapse.patsnap.com]

- 22. droracle.ai [droracle.ai]

- 23. Simvastatin (Zocor, Flolipid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 24. youtube.com [youtube.com]

- 25. Changes in cholesterol absorption and cholesterol synthesis caused by ezetimibe and/or simvastatin in men - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Effects of ezetimibe added to statin therapy on markers of cholesterol absorption and synthesis and LDL-C lowering in hyperlipidemic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effects of Combined Ezetimibe and Simvastatin Therapy as Compared With Simvastatin Alone in Patients With Type 2 Diabetes: A prospective randomized double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Effects of ezetimibe, simvastatin, atorvastatin, and ezetimibe-statin therapies on non-cholesterol sterols in patients with primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ClinicalTrials.gov [clinicaltrials.gov]

Vytorin's Impact on Cellular Cholesterol Transport: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of Vytorin (ezetimibe/simvastatin) on cellular cholesterol transport. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of lipid metabolism, cardiovascular disease, and pharmacology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved.

Core Mechanism of Action: Dual Inhibition of Cholesterol Acquisition

This compound's efficacy in lowering plasma cholesterol, primarily low-density lipoprotein cholesterol (LDL-C), stems from the complementary actions of its two active components: ezetimibe and simvastatin. Plasma cholesterol is derived from two main sources: intestinal absorption of dietary and biliary cholesterol, and endogenous synthesis, predominantly in the liver[1]. This compound targets both of these pathways simultaneously, resulting in a potent cholesterol-lowering effect that is greater than that of either agent alone[2][3].

Ezetimibe: Inhibition of Cholesterol Absorption

Ezetimibe selectively inhibits the absorption of cholesterol from the small intestine[1][4][5]. Its molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border of enterocytes[5][6][7]. By binding to NPC1L1, ezetimibe prevents the uptake of cholesterol into the enterocyte, thereby reducing the delivery of dietary and biliary cholesterol to the liver via chylomicrons[5][7][8]. This reduction in cholesterol absorption has been quantified in clinical studies to be approximately 54%[1].

Simvastatin: Inhibition of Cholesterol Synthesis

Simvastatin, a member of the statin class of drugs, inhibits the endogenous synthesis of cholesterol[9][10]. It acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis[9][11]. By blocking this enzyme, simvastatin primarily reduces cholesterol production in the liver[9]. This decrease in intracellular cholesterol leads to a compensatory upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL-C from the circulation[9].

The synergistic action of ezetimibe and simvastatin provides a dual blockade of cholesterol acquisition, leading to significant reductions in plasma LDL-C levels[12][13].

Quantitative Data on Efficacy

The clinical efficacy of this compound and its individual components has been extensively studied. The following tables summarize the key quantitative data from various clinical trials, providing a clear comparison of their effects on lipid profiles and cholesterol metabolism.

| Treatment Group | LDL-C Reduction (%) | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) | HDL-C Increase (%) | Reference(s) |

| This compound (Ezetimibe/Simvastatin) | 45-60 | - | 23-31 | 8-10 | [2] |

| Ezetimibe 10 mg | 18.5 | 13 | 8 | 3 | [14] |

| Simvastatin 20 mg | 38 | - | - | - | [15] |

| Simvastatin 40 mg | 43-45 | 35.0 | 21-31 | 9.2-13 | [3][6] |

| IMPROVE-IT Trial (Ezetimibe/Simvastatin 10/40 mg vs. Simvastatin 40 mg) | |||||

| Ezetimibe/Simvastatin | 32.7 (event rate) | - | - | - | [2][7][9][16][17][18][19][20] |

| Simvastatin | 34.7 (event rate) | - | - | - | [2][7][9][16][17][18][19][20] |

Table 1: Effects of this compound and its Components on Plasma Lipids

| Parameter | Ezetimibe | Simvastatin | Reference(s) |

| Inhibition of Cholesterol Absorption | 54-65% | No significant effect | [1][15] |

| Inhibition of Cholesterol Synthesis (surrogate marker: lathosterol reduction) | - | 33-73% | [21][22] |

Table 2: Effects of Ezetimibe and Simvastatin on Cholesterol Absorption and Synthesis

Signaling Pathways and Molecular Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and molecular interactions affected by this compound's components.

Caption: Ezetimibe's inhibition of intestinal cholesterol absorption.

Caption: Simvastatin's inhibition of hepatic cholesterol synthesis.

Caption: Dual inhibitory mechanism of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its components.

Measurement of Fractional Cholesterol Absorption (Dual-Stable Isotope Method)

This method allows for the precise in vivo quantification of the fraction of dietary cholesterol that is absorbed by the intestine.

Principle: The method involves the simultaneous administration of two different stable isotopically labeled forms of cholesterol, one orally and one intravenously. The ratio of the two isotopes in the plasma at a later time point reflects the proportion of the oral dose that was absorbed.

Protocol:

-

Isotope Preparation: Prepare sterile solutions of [¹³C]-cholesterol for intravenous infusion and [²H]-cholesterol for oral administration.

-

Subject Preparation: Subjects should be in a metabolic steady state and adhere to a controlled diet for a specified period before and during the study.

-

Isotope Administration:

-

Administer the [¹³C]-cholesterol intravenously as a bolus or a slow infusion.

-

Simultaneously, administer the [²H]-cholesterol orally with a standardized meal.

-

-

Blood Sampling: Collect blood samples at baseline (before isotope administration) and at multiple time points post-administration (e.g., 24, 48, 72, and 96 hours).

-

Plasma Analysis:

-

Isolate plasma from the blood samples.

-

Extract total lipids from the plasma.

-

Isolate and purify the cholesterol fraction.

-

Analyze the isotopic enrichment of cholesterol using gas chromatography-mass spectrometry (GC-MS).

-

-

Calculation: The fractional cholesterol absorption (FCA) is calculated using the following formula:

FCA (%) = (Plasma [²H]-cholesterol / Plasma [¹³C]-cholesterol) / (Oral dose of [²H]-cholesterol / IV dose of [¹³C]-cholesterol) x 100

Workflow Diagram:

Caption: Workflow for measuring fractional cholesterol absorption.

HMG-CoA Reductase Activity Assay

This in vitro assay measures the enzymatic activity of HMG-CoA reductase and can be used to determine the inhibitory potential of compounds like simvastatin.

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP⁺, which is coupled to the reduction of HMG-CoA to mevalonate. The decrease in absorbance at 340 nm is proportional to the enzyme's activity.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing dithiothreitol (DTT).

-

Prepare solutions of HMG-CoA (substrate) and NADPH (cofactor).

-

Prepare a solution of the inhibitor (e.g., simvastatin acid) at various concentrations.

-

Prepare the enzyme source (e.g., purified HMG-CoA reductase or liver microsomes).

-

-

Assay Procedure:

-

In a 96-well plate or cuvette, add the reaction buffer.

-

Add the inhibitor solution (or vehicle for control).

-

Add the enzyme preparation and pre-incubate for a specified time at 37°C.

-

Initiate the reaction by adding a mixture of HMG-CoA and NADPH.

-

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation:

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

-

Determine the specific activity of the enzyme (nmol/min/mg protein).

-

Calculate the percentage inhibition by the test compound at each concentration and determine the IC₅₀ value.

-

Workflow Diagram:

Caption: Workflow for HMG-CoA reductase activity assay.

NPC1L1-Ezetimibe Binding Assay

This assay is used to determine the binding affinity of ezetimibe to its target protein, NPC1L1.

Principle: A competitive binding assay is performed using a radiolabeled form of ezetimibe (or a high-affinity analog) and a source of NPC1L1 protein (e.g., membranes from cells overexpressing NPC1L1). The ability of unlabeled ezetimibe to displace the radiolabeled ligand is measured to determine its binding affinity (Ki).

Protocol:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293) engineered to overexpress NPC1L1.

-

Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

-

-

Radioligand: Use a tritiated high-affinity ezetimibe analog (e.g., [³H]ezetimibe glucuronide).

-

Binding Assay:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand.

-

Add increasing concentrations of unlabeled ezetimibe (competitor).

-

Incubate to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification:

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the unlabeled competitor.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

-

Workflow Diagram:

Caption: Workflow for NPC1L1-ezetimibe binding assay.

Cellular Cholesterol Efflux Assay

This assay measures the capacity of cells to release cholesterol to extracellular acceptors, a key step in reverse cholesterol transport.

Principle: Cells are first loaded with radiolabeled cholesterol ([³H]-cholesterol). After an equilibration period, the cells are incubated with a cholesterol acceptor (e.g., apoA-I or HDL). The amount of radiolabeled cholesterol that moves from the cells to the medium is then quantified.

Protocol:

-

Cell Culture and Labeling:

-

Plate cells (e.g., macrophages) in a multi-well plate.

-

Label the cells with [³H]-cholesterol in the presence of a cholesterol source (e.g., acetylated LDL) for 24-48 hours.

-

-

Equilibration: Wash the cells and incubate them in serum-free medium for a period to allow the radiolabel to equilibrate within the intracellular cholesterol pools.

-

Efflux:

-

Remove the equilibration medium.

-

Add fresh serum-free medium containing the cholesterol acceptor (e.g., apoA-I or HDL).

-

Incubate for a defined period (e.g., 4-24 hours).

-

-

Sample Collection:

-

Collect the medium (containing the effluxed cholesterol).

-

Lyse the cells to determine the amount of cholesterol remaining in the cells.

-

-

Quantification:

-

Measure the radioactivity in an aliquot of the medium and in the cell lysate using a scintillation counter.

-

-

Calculation: Cholesterol efflux is expressed as a percentage of the total radioactivity (medium + cell lysate) that is present in the medium:

% Efflux = [Radioactivity in medium / (Radioactivity in medium + Radioactivity in cells)] x 100

Workflow Diagram:

Caption: Workflow for cellular cholesterol efflux assay.

Conclusion

This compound's dual mechanism of action, targeting both cholesterol absorption and synthesis, represents a powerful strategy for managing hypercholesterolemia. This technical guide has provided a detailed examination of the molecular and cellular impacts of its components, ezetimibe and simvastatin. The quantitative data presented in the tables highlight the significant clinical efficacy of this combination therapy. The detailed experimental protocols offer a practical resource for researchers investigating cholesterol metabolism and the effects of lipid-lowering agents. Finally, the visualized signaling pathways and workflows provide a clear conceptual framework for understanding the complex interplay of these drugs with cellular cholesterol transport. This comprehensive resource is intended to support further research and development in the pursuit of novel and improved therapies for cardiovascular disease.

References

- 1. Validation of a dual-isotope plasma ratio method for measurement of cholesterol absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deepdyve.com [deepdyve.com]

- 3. Effects of inhibition of cholesterol synthesis by simvastatin on the production of adrenocortical steroid hormones and ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Ezetimibe Increases Endogenous Cholesterol Excretion in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simvastatin (MK-733): a potent cholesterol synthesis inhibitor in heterozygous familial hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New Strategies to Promote Macrophage Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation mechanism of ABCA1 expression by statins in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Macrophage Reverse Cholesterol Transport in Mice Expressing ApoA-I Milano - PMC [pmc.ncbi.nlm.nih.gov]

- 13. content.abcam.com [content.abcam.com]

- 14. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pravastatin and simvastatin differently inhibit cholesterol biosynthesis in human lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. IMPROVE-IT - Ezetimibe added to statin following ACS — NERDCAT [nerdcat.org]

- 18. ahajournals.org [ahajournals.org]

- 19. researchgate.net [researchgate.net]

- 20. cardiologytrials.substack.com [cardiologytrials.substack.com]

- 21. Effects of Simvastatin on Cholesterol Metabolism and Alzheimer Disease Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of changes in serum lathosterol during treatment with simvastatin to evaluate the role of lathosterol as a parameter for whole body cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy of Vytorin (Ezetimibe/Simvastatin): A Technical Guide

This technical guide provides an in-depth overview of the preclinical efficacy of Vytorin, a combination therapy of ezetimibe and simvastatin. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, experimental protocols, and the underlying mechanisms of action as demonstrated in animal models of hyperlipidemia and atherosclerosis.

Core Mechanism of Action: Dual Inhibition of Cholesterol Metabolism

This compound's efficacy stems from the complementary actions of its two components, ezetimibe and simvastatin, which target two primary sources of plasma cholesterol: intestinal absorption and endogenous synthesis.[1][2]

-

Ezetimibe: This component selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine.[1] Its molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border of enterocytes.[3] By blocking NPC1L1, ezetimibe reduces the amount of cholesterol delivered to the liver.[3][4] Preclinical studies have shown that ezetimibe can inhibit cholesterol absorption by over 90% in animal models.[5]

-

Simvastatin: As a member of the statin class, simvastatin inhibits HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway within the liver.[2] This inhibition leads to a decrease in hepatic cholesterol synthesis.

The dual mechanism results in a synergistic reduction of plasma cholesterol levels, proving more effective than monotherapy with either agent alone.[6][7] The reduction in cholesterol delivery to the liver by ezetimibe complements the inhibition of cholesterol synthesis by simvastatin, leading to a more pronounced lowering of low-density lipoprotein cholesterol (LDL-C).[2]

Dual inhibition of cholesterol absorption and synthesis by this compound.

Preclinical Efficacy in Animal Models

The anti-atherosclerotic and lipid-lowering effects of this compound have been extensively evaluated in various preclinical animal models that mimic human hypercholesterolemia and atherosclerosis. The most commonly utilized models include Apolipoprotein E knockout (ApoE-/-) mice, Low-Density Lipoprotein Receptor knockout (LDLr-/-) mice, and hypercholesterolemic rabbits.[8][9]

Quantitative Data on Efficacy

The following tables summarize the quantitative efficacy of ezetimibe and its combination with simvastatin in key preclinical studies.

Table 1: Efficacy of Ezetimibe Monotherapy in ApoE-/- Mice

| Parameter | Diet | Treatment and Duration | Baseline Value | Post-Treatment Value | Percent Reduction | Reference |

| Plasma Cholesterol | Western (0.15% Cholesterol) | Ezetimibe (5 mg/kg/day) for 6 months | 964 mg/dL | 374 mg/dL | 61.2% | [5] |

| Plasma Cholesterol | Low-Fat (0.15% Cholesterol) | Ezetimibe (5 mg/kg/day) for 6 months | 726 mg/dL | 231 mg/dL | 68.2% | [5] |

| Aortic Lesion Surface Area | Western (0.15% Cholesterol) | Ezetimibe (5 mg/kg/day) for 6 months | 20.2% | 4.1% | 79.7% | [5] |

| Carotid Artery Lesion Area | Western (0.15% Cholesterol) | Ezetimibe (5 mg/kg/day) for 6 months | - | - | 97% | [5] |

Table 2: Efficacy in Other Preclinical Models

| Animal Model | Parameter | Treatment | Percent Reduction | Reference |

| sr-b1-/-/apoE-/- Mice | Aortic Sinus Plaque | Ezetimibe | 57% | [1][8] |

| sr-b1-/-/apoE-/- Mice | Coronary Arterial Occlusion | Ezetimibe | 68% | [1][8] |

| Hypercholesterolemic Rabbits | Intima/Media Ratio | Ezetimibe (0.6 mg/kg/day) | 13% | [10][11] |

| Hypercholesterolemic Rabbits | Intima/Media Ratio | Simvastatin (5 mg/kg/day) | 27% | [10][11] |

| Hypercholesterolemic Rabbits | Intima/Media Ratio | Ezetimibe + Simvastatin | 28% | [10][11] |

| Chow-fed Dogs | Plasma Cholesterol | Ezetimibe (0.007 mg/kg/day) + Lovastatin (5 mg/kg) for 2 weeks | 50% | [6] |

| Chow-fed Dogs | Plasma Cholesterol | Ezetimibe (0.007 mg/kg/day) + Simvastatin (1 mg/kg) for 2 weeks | 30% | [6] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of experimental protocols from key studies.

Atherosclerosis Study in ApoE-/- Mice

-

Animal Model: Apolipoprotein E knockout (ApoE-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions similar to humans.[5][12]

-

Dietary Regimen: Mice were fed one of three diets for 6 months: a high-fat "Western" diet (0.15% cholesterol), a low-fat diet (0.15% cholesterol), or a semi-synthetic cholesterol-free diet.[5]

-

Drug Administration: Ezetimibe was administered at a dose of 5 mg/kg per day.[5]

-

Efficacy Endpoints:

-

Plasma Lipids: Plasma cholesterol levels were measured to assess the systemic lipid-lowering effect.[5]

-

Atherosclerotic Lesion Assessment: The surface area of atherosclerotic lesions in the aorta and the cross-sectional area of lesions in the carotid artery were quantified to determine the impact on atherogenesis.[5]

-

Cholesterol Absorption: The degree of cholesterol absorption inhibition was measured, with doses above 3 mg/kg inhibiting absorption by over 90%.[5]

-

Plaque Inflammation Study in a Rabbit Model

-

Animal Model: Rabbits with induced femoral atherosclerosis. This was achieved through a combination of endothelial desiccation (injury) and an atherogenic diet.[11]

-

Treatment Groups: Animals were randomized into several groups: no treatment (atherogenic diet only), ezetimibe monotherapy (0.6 mg/kg/day), simvastatin monotherapy (5 mg/kg/day), and ezetimibe plus simvastatin combination therapy. A control group received a normolipidemic diet.[11]

-

Efficacy Endpoints:

-

Atherosclerotic Plaque Characteristics: The intima/media ratio was measured to assess lesion size. Immunohistochemistry was used to quantify macrophage content and monocyte chemoattractant protein-1 (MCP-1) expression within the plaques, providing insights into plaque inflammation.[10][11]

-

Inflammatory Markers: Plasma C-reactive protein (CRP) levels and nuclear factor kappa B (NF-κB) activity in peripheral blood leukocytes were measured as systemic and cellular markers of inflammation.[10]

-

A typical experimental workflow for preclinical this compound efficacy studies.

Conclusion

Preclinical studies in various animal models consistently demonstrate the potent lipid-lowering and anti-atherosclerotic efficacy of this compound. The dual inhibition of cholesterol absorption and synthesis provides a synergistic effect, leading to significant reductions in plasma cholesterol and the development of atherosclerotic plaques. The data from ApoE-/- mice, hypercholesterolemic rabbits, and other models provide a strong preclinical basis for the clinical use of this compound in managing hypercholesterolemia and reducing cardiovascular risk. These animal studies have been instrumental in elucidating the mechanisms of action and establishing the therapeutic potential of this combination therapy.[8]

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Pharmacodynamic interaction between the new selective cholesterol absorption inhibitor ezetimibe and simvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid-Lowering Drug Therapy: Critical Approach for Implementation in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ezetimibe, a potent cholesterol absorption inhibitor, inhibits the development of atherosclerosis in ApoE knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synergistic hypocholesterolemic activity of the potent cholesterol absorption inhibitor, ezetimibe, in combination with 3-hydroxy-3-methylglutaryl coenzyme a reductase inhibitors in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ezetimibe/simvastatin: a guide to its clinical use in hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of ezetimibe on atherosclerosis in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical models of atherosclerosis: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ezetimibe reduces plaque inflammation in a rabbit model of atherosclerosis and inhibits monocyte migration in addition to its lipid-lowering effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ezetimibe reduces plaque inflammation in a rabbit model of atherosclerosis and inhibits monocyte migration in addition to its lipid-lowering effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cyagen.com [cyagen.com]

The Pivotal Role of NPC1L1 in the Dual-Action Mechanism of Vytorin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the integral function of the Niemann-Pick C1-Like 1 (NPC1L1) protein in the mechanism of action of Vytorin (ezetimibe/simvastatin), a potent lipid-lowering agent. By uniquely combining the inhibition of cholesterol absorption and synthesis, this compound offers a dual-pronged approach to managing hypercholesterolemia. This document provides a comprehensive overview of the molecular pathways, quantitative clinical data, and key experimental methodologies relevant to understanding and investigating the therapeutic effects of this compound, with a specific focus on the role of its ezetimibe component in targeting NPC1L1.

Data Presentation: Efficacy of this compound in Lipid Reduction

This compound's efficacy in reducing low-density lipoprotein cholesterol (LDL-C) and other atherogenic lipids stems from the synergistic action of its two components: ezetimibe and simvastatin. Ezetimibe curtails the absorption of intestinal cholesterol, while simvastatin impedes its endogenous synthesis. The following tables summarize the quantitative data from pivotal clinical trials, illustrating the lipid-lowering effects of this compound compared to monotherapy.

Table 1: LDL-C Reduction in Key Clinical Trials

| Clinical Trial | Treatment Group | Baseline LDL-C (mg/dL) | End-of-Study LDL-C (mg/dL) | Mean % Reduction in LDL-C |

| IMPROVE-IT | Ezetimibe/Simvastatin | 95.0 | 53.7 | ~54% |

| Simvastatin Monotherapy | 95.0 | 69.5 | ~27% | |

| ENHANCE | Ezetimibe/Simvastatin (10/80 mg) | ~318 | ~133 | 58%[1] |

| Simvastatin Monotherapy (80 mg) | ~318 | ~188 | 41%[1] | |

| Dose-Comparison Study vs. Atorvastatin | Ezetimibe/Simvastatin (pooled doses) | Not Specified | Not Specified | 47-59% |

| Atorvastatin (pooled doses) | Not Specified | Not Specified | 36-53% | |

| Ezetimibe Monotherapy (Meta-analysis) | Ezetimibe (10 mg) | Not Specified | Not Specified | 18.58%[2] |

| Simvastatin Monotherapy Study | Simvastatin (20 mg vs 80 mg) | Not Specified | Not Specified | 80mg provided an additional 6% reduction over 20mg[3] |

Table 2: Effects of this compound on Other Lipid Parameters (IMPROVE-IT Trial)

| Lipid Parameter | Treatment Group | Change at 1 Year |

| Triglycerides | Ezetimibe/Simvastatin | -16.7 mg/dL[4] |

| HDL-C | Ezetimibe/Simvastatin | +0.6 mg/dL[4] |

The Core Mechanism: NPC1L1 as the Target of Ezetimibe

The cornerstone of this compound's absorption-inhibiting action is the specific interaction of ezetimibe with the NPC1L1 protein. NPC1L1 is a polytopic transmembrane protein predominantly expressed on the apical membrane of enterocytes in the small intestine and also found in human liver canalicular membranes.[5] It plays a crucial role in the uptake of dietary and biliary cholesterol.

Ezetimibe selectively binds to the NPC1L1 protein, preventing it from facilitating the internalization of cholesterol from the intestinal lumen into the enterocytes.[6] This inhibition is thought to occur by locking the N-terminal domain (NTD) of NPC1L1 in a closed conformation, thereby occluding a tunnel required for cholesterol transport.[7][8] This action effectively reduces the amount of cholesterol delivered to the liver, leading to an upregulation of LDL receptors on hepatocytes and subsequent increased clearance of LDL-C from the circulation.[6]

Simvastatin, the other component of this compound, complements this action by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the hepatic cholesterol biosynthesis pathway.[9][10] This dual inhibition of cholesterol absorption and synthesis results in a more profound reduction in LDL-C levels than can be achieved with either agent alone.[11]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and mechanisms discussed.

Signaling Pathways and Mechanisms of Action

Experimental Workflows

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action, focusing on the role of NPC1L1.

In Vitro Cholesterol Uptake Assay

This assay measures the uptake of cholesterol into cultured cells and is crucial for assessing the inhibitory effect of ezetimibe.

Objective: To quantify the inhibition of cholesterol uptake by ezetimibe in an intestinal cell line (e.g., Caco-2) or a liver cell line (e.g., HepG2).

Materials:

-

Caco-2 or HepG2 cells

-

96-well black, clear-bottom plates

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

-

NBD-cholesterol (fluorescent cholesterol analog)

-

Ezetimibe

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Protocol:

-

Cell Seeding: Seed Caco-2 or HepG2 cells in a 96-well black, clear-bottom plate at a density that allows for 70-80% confluency on the day of the assay.

-

Cell Treatment: On the day of the experiment, remove the culture medium and wash the cells once with PBS. Pre-incubate the cells with varying concentrations of ezetimibe (or vehicle control) in serum-free medium for 1-2 hours at 37°C.

-

Cholesterol Uptake: Add NBD-cholesterol to the medium to a final concentration of 1-5 µg/mL and incubate for 4 hours at 37°C.

-

Washing: Remove the medium containing NBD-cholesterol and wash the cells three times with cold PBS to remove any extracellular fluorescent cholesterol.

-

Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for NBD (e.g., 485 nm excitation, 535 nm emission).

-

Data Analysis: Normalize the fluorescence readings to the protein concentration in each well. Compare the fluorescence in ezetimibe-treated wells to the vehicle-treated wells to determine the percentage inhibition of cholesterol uptake.

Quantification of NPC1L1 Protein Expression by Western Blot

This technique is used to determine the levels of NPC1L1 protein in cells or tissues following treatment with this compound or its components.

Objective: To quantify changes in NPC1L1 protein expression in response to ezetimibe and/or simvastatin.

Materials:

-

Cell or tissue lysates

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against NPC1L1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation: Lyse cells or homogenize tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Mix the protein lysates with Laemmli sample buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for NPC1L1 overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the NPC1L1 band intensity to a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.

Quantification of NPC1L1 mRNA Expression by Quantitative PCR (qPCR)

qPCR is employed to measure the levels of NPC1L1 messenger RNA (mRNA), providing insights into the transcriptional regulation of the NPC1L1 gene.

Objective: To determine if ezetimibe and/or simvastatin alter the transcription of the NPC1L1 gene.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for NPC1L1 and a reference gene (e.g., GAPDH)

-

SYBR Green qPCR master mix

-

qPCR instrument

Protocol:

-

RNA Extraction: Extract total RNA from treated and control cells or tissues using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for NPC1L1 or the reference gene, and SYBR Green master mix.

-

Thermal Cycling: Run the qPCR reaction in a thermal cycler using an appropriate cycling protocol.

-

Data Analysis: Determine the cycle threshold (Ct) values for NPC1L1 and the reference gene. Calculate the relative expression of NPC1L1 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the control samples.

Conclusion

This compound's dual mechanism of action, targeting both cholesterol absorption via NPC1L1 and cholesterol synthesis via HMG-CoA reductase, represents a highly effective strategy for the management of hypercholesterolemia. The central role of NPC1L1 as the molecular target of ezetimibe is well-established, and the inhibition of this protein is a key contributor to the significant LDL-C reductions observed with this compound therapy. The experimental protocols detailed herein provide a robust framework for the continued investigation of NPC1L1's function and the development of novel therapies targeting cholesterol metabolism. A thorough understanding of these mechanisms and methodologies is paramount for researchers and drug development professionals working to combat cardiovascular disease.

References

- 1. drugtopics.com [drugtopics.com]

- 2. researchgate.net [researchgate.net]

- 3. Intensive lowering of LDL cholesterol with 80 mg versus 20 mg simvastatin daily in 12 064 survivors of myocardial infarction: a double-blind randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IMProved Reduction of Outcomes: this compound Efficacy International Trial - American College of Cardiology [acc.org]

- 5. Ezetimibe: an update on its clinical usefulness in specific patient groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition (Journal Article) | OSTI.GOV [osti.gov]

- 8. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IMPROVE-IT - Ezetimibe added to statin following ACS — NERDCAT [nerdcat.org]

- 10. benchchem.com [benchchem.com]

- 11. Extracellular loop C of NPC1L1 is important for binding to ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

Vytorin's Impact on Inflammatory Markers in Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atherosclerosis is fundamentally an inflammatory disease, extending beyond a simple lipid deposition disorder. Vytorin, a combination therapy comprising ezetimibe and simvastatin, is a potent lipid-lowering agent that has demonstrated significant effects on inflammatory markers implicated in the atherosclerotic process. This document provides a detailed examination of this compound's anti-inflammatory properties, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the underlying molecular pathways. The evidence suggests that the combination of ezetimibe and simvastatin offers anti-inflammatory benefits that may be greater than those of simvastatin monotherapy, contributing to its clinical efficacy in reducing cardiovascular events.

Mechanism of Anti-Inflammatory Action

This compound's anti-inflammatory effects stem from the distinct yet complementary actions of its two components: simvastatin and ezetimibe.

-

Simvastatin: As a statin, its primary role is to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. Beyond lipid-lowering, statins exhibit pleiotropic anti-inflammatory effects.[1] They can suppress the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6), IL-8, and Monocyte Chemoattractant Protein-1 (MCP-1).[1] This is achieved, in part, by inhibiting the synthesis of isoprenoids, which are crucial for the function of small GTP-binding proteins involved in inflammatory signaling.[1] Simvastatin has been shown to inhibit the activation of key transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which regulate the expression of numerous inflammatory genes.[1][2]

-

Ezetimibe: This component selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[3][4][5] Accumulating evidence indicates that ezetimibe also possesses direct anti-inflammatory properties.[6][7] It has been shown to reduce macrophage accumulation and MCP-1 expression within atherosclerotic lesions.[8] The proposed mechanism involves the suppression of NF-κB transcriptional activity, potentially through the mitogen-activated protein kinase (MAPK) pathway.[6]

The combination of simvastatin and ezetimibe in this compound may exert synergistic or additive anti-inflammatory effects, leading to a more profound reduction in inflammatory markers than either agent alone.[8][9]

Signaling Pathway Diagram

Caption: this compound's dual anti-inflammatory signaling pathways.

Quantitative Data on Inflammatory Markers

Multiple studies have quantified the impact of this compound (or ezetimibe/simvastatin co-administration) on key inflammatory markers. The data is summarized below.

Table 1: Human Clinical Trial Data

| Study / Trial | Patient Population | Treatment Arms | Duration | Inflammatory Marker | Baseline (Median) | % Change from Baseline | p-value | Reference(s) |

| Pooled Analysis (3 trials) | Primary hypercholesterolemia | Ezetimibe 10mg + Simvastatin (10-80mg) | 12 weeks | hs-CRP | N/A | -31% | <0.01 vs Simvastatin alone | [10] |

| Simvastatin (10-80mg) | 12 weeks | hs-CRP | N/A | -14.3% | [10] | |||

| IMPROVE-IT Sub-analysis | Post-Acute Coronary Syndrome | Ezetimibe/Simvastatin (10/40mg) | 1 month | hs-CRP | 3.7 mg/L | -38.9% | <0.001 vs Simvastatin alone | [11] |

| Simvastatin (40mg) | 1 month | hs-CRP | 3.9 mg/L | -23.1% | [11] | |||

| Pooled Analysis (2 trials) | Primary hypercholesterolemia | Ezetimibe 10mg + Simvastatin (pooled doses) | 12 weeks | hs-CRP | N/A | -33.3% | <0.01 vs Simvastatin alone | [12] |

| Simvastatin monotherapy (pooled doses) | 12 weeks | hs-CRP | N/A | -14.3% | [12] | |||

| Dandona et al. (2017) | Obese patients | Ezetimibe/Simvastatin | 6 weeks | hs-CRP | N/A | -32% | <0.05 | [13] |

| 6 weeks | IL-1β (MNC expression) | N/A | -21% | <0.05 | [13] | |||

| 6 weeks | CD68 (MNC expression) | N/A | -24% | <0.05 | [13] | |||

| ENHANCE Trial | Familial hypercholesterolemia | Ezetimibe 10mg + Simvastatin 80mg | 24 months | hs-CRP | N/A | -49.2% | <0.01 vs Simvastatin alone | [14] |

| Simvastatin 80mg | 24 months | hs-CRP | N/A | -23.5% | [14] |

MNC: Mononuclear Cell; hs-CRP: high-sensitivity C-reactive protein.

Table 2: Preclinical (Animal Model) Data

| Study | Animal Model | Treatment Arms | Duration | Inflammatory Marker | Finding | Reference(s) |

| Gomez-Garre et al. (2009) | Rabbit model of atherosclerosis | Ezetimibe + Simvastatin | N/A | Plaque Macrophage Content | More significant reduction than either drug alone. | [8] |

| MCP-1 Expression | Significantly lower with combination therapy. | [8] | ||||

| NF-κB Activity | Reduced by combination therapy. | [8] | ||||

| Plasma C-reactive protein | Reduced by combination therapy. | [8] | ||||

| Liao et al. (2015) | ApoE-/- mice | Ezetimibe alone | 28 days | MCP-1 (serum) | Significantly reduced. | [7] |

| TNF-α (serum) | Significantly reduced. | [7] |

MCP-1: Monocyte Chemoattractant Protein-1; TNF-α: Tumor Necrosis Factor-alpha; NF-κB: Nuclear Factor-kappa B.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols from key studies investigating this compound's anti-inflammatory effects.

Protocol: Pooled Analysis of hs-CRP Reduction (Ballantyne et al.)[10][12][15]

-

Study Design: Post-hoc pooled analysis of three (or two in some reports) multicenter, randomized, double-blind, placebo-controlled clinical trials.

-

Patient Population: Patients with primary hypercholesterolemia, with baseline LDL cholesterol levels between ≥145 mg/dL and ≤250 mg/dL and triglycerides ≤350 mg/dL.

-

Methodology:

-

Washout and Lead-in: After dietary stabilization, patients underwent a 2- to 12-week washout period for any lipid-lowering medications, followed by a 4-week single-blind placebo lead-in period.

-

Randomization: Eligible patients were randomized to one of several daily treatment arms for 12 weeks:

-

Placebo

-

Ezetimibe 10 mg

-

Simvastatin monotherapy (10, 20, 40, or 80 mg)

-

Ezetimibe 10 mg plus simvastatin (10, 20, 40, or 80 mg)

-

-

Blood Sampling: Blood samples were collected at baseline (end of placebo lead-in) and at the end of the 12-week treatment period.

-

Biomarker Analysis: High-sensitivity C-reactive protein (hs-CRP) levels were measured in plasma samples using a validated high-sensitivity immunoassay.

-

Statistical Analysis: The primary analysis compared the percentage change in median hs-CRP from baseline to week 12 between the pooled ezetimibe plus simvastatin groups and the pooled simvastatin monotherapy groups.

-

Protocol: Rabbit Atherosclerosis Model (Gomez-Garre et al.)[8]

-

Study Design: A preclinical study using a rabbit model of accelerated atherosclerosis.

-

Animal Model: Male New Zealand White rabbits.

-

Methodology:

-

Atherosclerosis Induction: Femoral atherosclerosis was induced by a combination of endothelial desiccation of the femoral artery and a 1% cholesterol-enriched atherogenic diet.

-

Randomization: After induction, animals were randomized to one of four groups while continuing the atherogenic diet:

-

No treatment (control)

-

Ezetimibe (0.6 mg·kg−1·day−1)

-

Simvastatin (5 mg·kg−1·day−1)

-

Ezetimibe plus simvastatin

-

-

Tissue Collection: After the treatment period, animals were euthanized, and the femoral arteries were excised for analysis. Blood samples were also collected.

-

Immunohistochemistry: Arterial sections were stained for macrophage content (e.g., using RAM-11 antibody) and MCP-1 expression. The intima/media ratio was calculated as a measure of lesion size.

-

Molecular Analysis: NF-κB activity in peripheral blood leukocytes was assessed, and plasma hs-CRP levels were measured.

-

In Vitro Assay: The effect of ezetimibe on monocyte migration was tested using THP-1 cells in a chemotaxis assay induced by MCP-1.

-

Experimental Workflow Diagram

References

- 1. Statins as Anti-Inflammatory Agents in Atherogenesis: Molecular Mechanisms and Lessons from the Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory Action of Statins in Cardiovascular Disease: the Role of Inflammasome and Toll-Like Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 5. Ezetimibe Attenuates Atherosclerosis Associated with Lipid Reduction and Inflammation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Ezetimibe Attenuates Atherosclerosis Associated with Lipid Reduction and Inflammation Inhibition | PLOS One [journals.plos.org]

- 8. Ezetimibe reduces plaque inflammation in a rabbit model of atherosclerosis and inhibits monocyte migration in addition to its lipid-lowering effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ezetimibe – new anti-atherogenic properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 11. ahajournals.org [ahajournals.org]

- 12. Effects of ezetimibe coadministered with simvastatin on C-reactive protein in a large cohort of hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ezetimibe and simvastatin combination inhibits and reverses the pro-inflammatory and pro-atherogenic effects of cream in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impact of Ezetimibe on Atherosclerosis: Is the Jury Still Out? - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Factors Influencing Vytorin (Ezetimibe/Simvastatin) Response: A Technical Guide

Introduction

Vytorin, a combination therapy comprising ezetimibe and simvastatin, is a potent lipid-lowering agent designed to reduce elevated cholesterol levels. It employs a dual-inhibition strategy: simvastatin targets endogenous cholesterol synthesis by inhibiting HMG-CoA reductase, while ezetimibe blocks the absorption of dietary and biliary cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine.[1][2][3] Despite its efficacy, there is significant interindividual variability in patient response, both in terms of low-density lipoprotein cholesterol (LDL-C) reduction and the risk of adverse effects, such as statin-induced myopathy.[4][5] This variability is substantially influenced by genetic factors.[6]